2-Pyrrolidinemethanamine, 1-(3-methylphenyl)-, monohydrochloride, (R)-
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Overview
Description
2-Pyrrolidinemethanamine, 1-(3-methylphenyl)-, monohydrochloride, ®- is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is known for its role as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinemethanamine, 1-(3-methylphenyl)-, monohydrochloride, ®- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylbenzaldehyde and pyrrolidine.
Formation of Schiff Base: The 3-methylbenzaldehyde reacts with pyrrolidine to form a Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the corresponding amine.
Resolution: The racemic mixture of the amine is resolved using chiral resolution techniques to obtain the ®-enantiomer.
Hydrochloride Formation: Finally, the ®-enantiomer is treated with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of 2-Pyrrolidinemethanamine, 1-(3-methylphenyl)-, monohydrochloride, ®- involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification: Employing purification techniques such as crystallization, distillation, and chromatography to isolate the desired product.
Quality Control: Implementing stringent quality control measures to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidinemethanamine, 1-(3-methylphenyl)-, monohydrochloride, ®- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation Products: Imines, nitriles.
Reduction Products: Various amine derivatives.
Substitution Products: Substituted amines and other derivatives.
Scientific Research Applications
2-Pyrrolidinemethanamine, 1-(3-methylphenyl)-, monohydrochloride, ®- has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and other diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Pyrrolidinemethanamine, 1-(3-methylphenyl)-, monohydrochloride, ®- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may act on neurotransmitter receptors, enzymes, or other proteins involved in cellular signaling.
Pathways: It can modulate various biochemical pathways, leading to changes in cellular function and physiological responses.
Comparison with Similar Compounds
Similar Compounds
2-Pyrrolidinemethanamine, 1-phenyl-, monohydrochloride, ®-: Similar structure but lacks the 3-methyl group.
2-Pyrrolidinemethanamine, 1-(4-methylphenyl)-, monohydrochloride, ®-: Similar structure with a methyl group at the 4-position instead of the 3-position.
2-Pyrrolidinemethanamine, 1-(3-chlorophenyl)-, monohydrochloride, ®-: Similar structure with a chlorine atom instead of a methyl group.
Uniqueness
2-Pyrrolidinemethanamine, 1-(3-methylphenyl)-, monohydrochloride, ®- is unique due to its specific substitution pattern, which can influence its chemical reactivity, biological activity, and pharmacological properties. The presence of the 3-methyl group can affect its interaction with molecular targets and its overall efficacy in various applications.
Properties
CAS No. |
142469-59-8 |
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Molecular Formula |
C12H19ClN2 |
Molecular Weight |
226.74 g/mol |
IUPAC Name |
[(2R)-1-(3-methylphenyl)pyrrolidin-2-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C12H18N2.ClH/c1-10-4-2-5-11(8-10)14-7-3-6-12(14)9-13;/h2,4-5,8,12H,3,6-7,9,13H2,1H3;1H/t12-;/m1./s1 |
InChI Key |
CZKJCUGNQPQCJK-UTONKHPSSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)N2CCC[C@@H]2CN.Cl |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCCC2CN.Cl |
Origin of Product |
United States |
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